

# Spectroscopic analysis to differentiate Cyclohexanone oxime from its rearrangement product, caprolactam.

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## Compound of Interest

Compound Name: Cyclohexanone oxime

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## Spectroscopic Fingerprints: A Comparative Guide to Differentiating Cyclohexanone Oxime and Caprolactam

For researchers, scientists, and professionals in drug development, the accurate identification of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of **cyclohexanone oxime** and its crucial rearrangement product, caprolactam, the monomer for Nylon-6. By leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we present clear, data-driven methodologies to distinguish between these two structurally related molecules.

The transformation of **cyclohexanone oxime** to caprolactam, known as the Beckmann rearrangement, is a fundamental reaction in industrial chemistry.<sup>[1][2]</sup> Monitoring the progress of this reaction and ensuring the purity of the final product necessitates robust analytical techniques. This guide offers a comprehensive overview of the key spectroscopic differences that enable unambiguous differentiation.

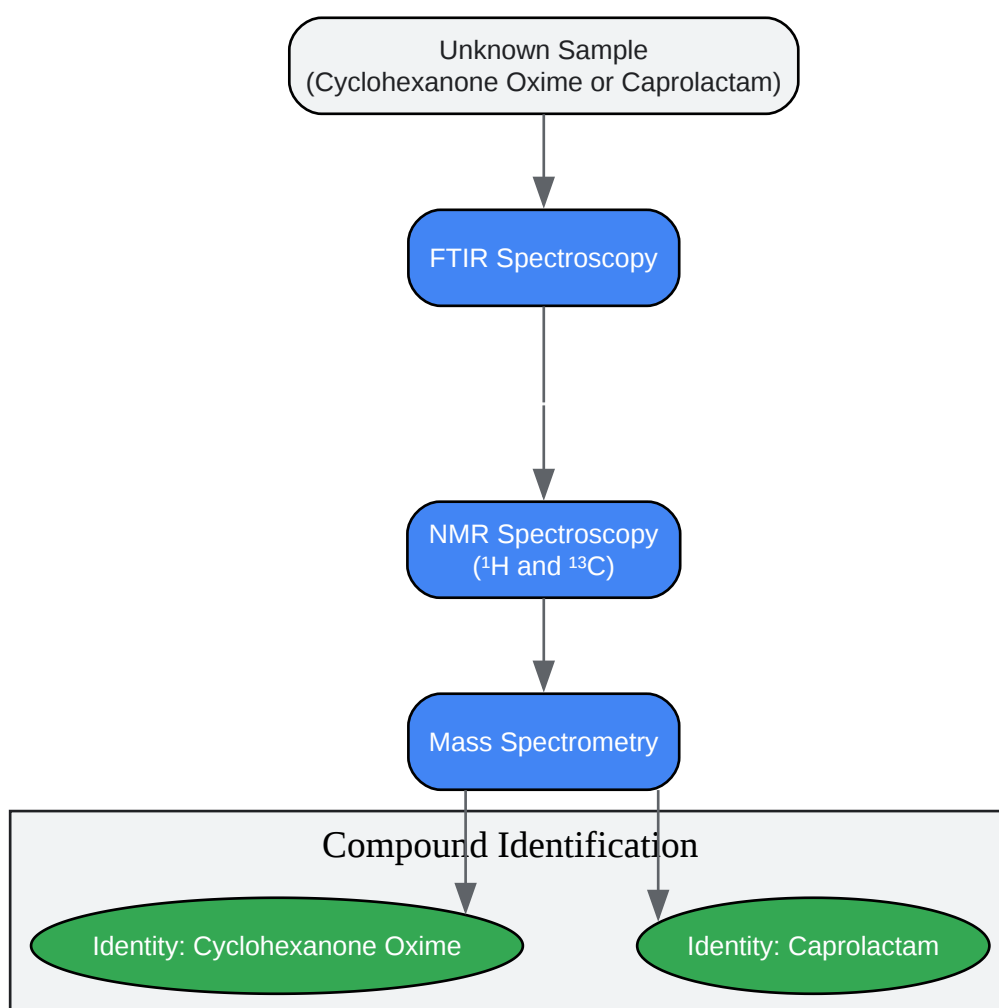
## The Beckmann Rearrangement: From Oxime to Lactam

The synthesis of caprolactam begins with the reaction of cyclohexanone with hydroxylamine to form **cyclohexanone oxime**.<sup>[3]</sup> Subsequently, in the presence of an acid catalyst, the oxime undergoes the Beckmann rearrangement, a process involving the migration of an alkyl group to an electron-deficient nitrogen atom, to yield the seven-membered ring structure of caprolactam.<sup>[1][2]</sup>

**Figure 1:** Beckmann Rearrangement of **Cyclohexanone Oxime**.

## Spectroscopic Analysis Workflow

A systematic approach to differentiating **cyclohexanone oxime** and caprolactam involves a multi-technique spectroscopic analysis. The following workflow outlines the logical progression of experiments to confirm the identity of a sample.



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**Figure 2:** Spectroscopic analysis workflow.

## Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from IR,  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry for **cyclohexanone oxime** and caprolactam.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Cyclohexanone Oxime ( $\text{cm}^{-1}$ )	Caprolactam ( $\text{cm}^{-1}$ )
O-H Stretch	$\sim 3187$ (broad)[4]	-
N-H Stretch	-	$\sim 3300$ - $3350$ [5]
C=N Stretch	$\sim 1669$ [4]	-
C=O Stretch (Amide I)	-	$\sim 1630$ - $1650$ [5]
N-H Bend (Amide II)	-	$\sim 1540$ [5]

Table 2:  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in  $\text{CDCl}_3$ )

Proton Environment	Cyclohexanone Oxime ( $\delta$ ppm)	Caprolactam ( $\delta$ ppm)
-OH	$\sim 8.9$ (broad)[4]	-
-NH	-	$\sim 6.5$ (broad)
-CH <sub>2</sub> - (adjacent to C=N/C=O)	$\sim 2.50$ and $\sim 2.22$ [4]	$\sim 2.4$
Other -CH <sub>2</sub> -	$\sim 1.74$ [4]	$\sim 1.6$
-CH <sub>2</sub> - (adjacent to -NH-)	-	$\sim 3.2$

Table 3:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in  $\text{CDCl}_3$ )

Carbon Environment	Cyclohexanone Oxime ( $\delta$ ppm)	Caprolactam ( $\delta$ ppm)
C=N / C=O	~160[4]	~179
-CH <sub>2</sub> - (adjacent to C=N/C=O)	~20-40[4]	~36
Other -CH <sub>2</sub> -	~20-40[4]	~23, ~30
-CH <sub>2</sub> - (adjacent to -NH-)	-	~42

Table 4: Mass Spectrometry Data

Parameter	Cyclohexanone Oxime	Caprolactam
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO	C <sub>6</sub> H <sub>11</sub> NO
Molecular Weight	113.16 g/mol [6]	113.16 g/mol [7]
Molecular Ion Peak (m/z)	113[4][6]	113[7][8]
Key Fragment Ion (m/z)	96 (M-OH)[4]	84, 56, 42[8]

## Experimental Protocols

### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Solid samples of **cyclohexanone oxime** or caprolactam were prepared as KBr pellets. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk using a hydraulic press.
- Instrumentation: Spectra were recorded on a PerkinElmer Spectrum Two FTIR spectrometer.
- Data Acquisition: The spectra were scanned in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. To improve the signal-to-noise ratio, 16 scans were co-added and averaged.[5]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **cyclohexanone oxime** or caprolactam was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a standard 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a JEOL 500 MHz spectrometer. [4]
- Data Acquisition:
  - $^1\text{H}$  NMR: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
  - $^{13}\text{C}$  NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the  $\text{CDCl}_3$  solvent peak (77.16 ppm).

## Mass Spectrometry (MS)

- Sample Introduction: Samples were introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure sample purity and allow for separation from any potential impurities.
- Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.
- Data Acquisition: The instrument was scanned over a mass-to-charge ( $m/z$ ) range of 40-200. The electron energy was set to a standard 70 eV. The molecular ion peak and characteristic fragment ions were identified from the resulting mass spectrum.[6][8]

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